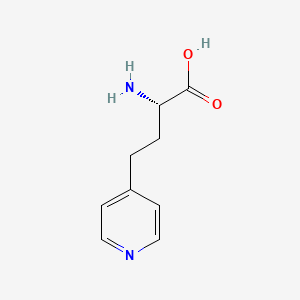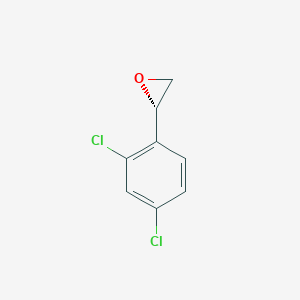
(2R)-2-(2,4-Dichlorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,4-Dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,4-Dichlorophenyl)oxirane typically involves the reaction of 2,4-dichlorophenylacetic acid with a suitable oxidizing agent to form the corresponding epoxide. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,4-Dichlorophenyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Diols: Formed through oxidation
Alcohols: Formed through reduction
Substituted Epoxides: Formed through nucleophilic substitution
Scientific Research Applications
(2R)-2-(2,4-Dichlorophenyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2,4-Dichlorophenyl)oxirane involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,4-Dichlorophenyl)oxirane: The enantiomer of (2R)-2-(2,4-Dichlorophenyl)oxirane with similar chemical properties but different stereochemistry.
2-(2,4-Dichlorophenyl)ethanol: A related compound with an alcohol group instead of an oxirane ring.
2-(2,4-Dichlorophenyl)acetaldehyde: A related compound with an aldehyde group instead of an oxirane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity compared to its similar compounds.
Properties
CAS No. |
62566-67-0 |
|---|---|
Molecular Formula |
C8H6Cl2O |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
(2R)-2-(2,4-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
ZRMLHFOKDLDAIB-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


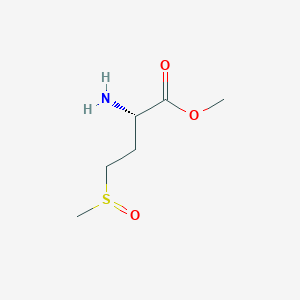
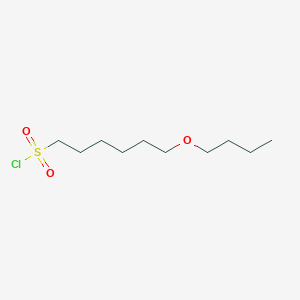
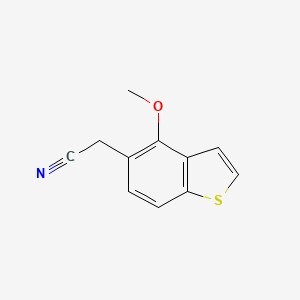
![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)

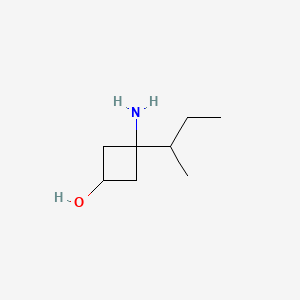
![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)


![[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)


